molecular formula C18H15FN2O2 B025911 1,3-Dibenzyl-5-fluorouracil CAS No. 75500-02-6

1,3-Dibenzyl-5-fluorouracil

カタログ番号 B025911
CAS番号: 75500-02-6
分子量: 310.3 g/mol
InChIキー: QVRHSLFHSJNNKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dibenzyl-5-fluorouracil (cas# 75500-02-6) is a compound useful in organic synthesis . It is also known as OCI-101 .


Synthesis Analysis

The synthesis of 1,3-Dibenzyl-5-fluorouracil has been described in various studies. For instance, one study reported a yield of 60.0% with a melting point of 171.5-172.5°C .


Molecular Structure Analysis

The molecular structure of 1,3-Dibenzyl-5-fluorouracil is characterized by the presence of two benzyl groups attached to the 1 and 3 positions of the 5-fluorouracil molecule .


Chemical Reactions Analysis

1,3-Dibenzyl-5-fluorouracil, also named OCI-101, has been identified as a novel inhibitor of osteoclastogenesis . The formation of multinucleated osteoclasts is reduced by treatment with OCI-101 in a dose-dependent manner .


Physical And Chemical Properties Analysis

1,3-Dibenzyl-5-fluorouracil has a molecular weight of 310.3 g/mol . Its molecular formula is C18H15FN2O2 . The compound has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

科学的研究の応用

Inhibition of Osteoclast Differentiation

OCI-101 has been identified as a novel inhibitor of osteoclastogenesis . Osteoclasts are clinically important cells that resorb bone matrix, and accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases . The formation of multinucleated osteoclasts is reduced by treatment with OCI-101 in a dose-dependent manner .

Treatment of Metabolic Bone Diseases

OCI-101 has been shown to be a good drug candidate for treating metabolic bone diseases . These diseases are characterized by accelerated bone destruction by osteoclasts, such as postmenopausal osteoporosis and osteoarthritis .

Prevention of Ovariectomy-Induced Bone Loss

OCI-101 has been demonstrated to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice . This suggests its potential use in the treatment of conditions related to bone loss.

Regulation of Bone Remodeling

Bone is continuously maintained by the process of bone remodeling through the balanced actions of bone-resorbing osteoclasts and bone-forming osteoblasts . OCI-101 plays a key role in this process by inhibiting excessive osteoclast bone-resorbing activity and osteoclast differentiation .

Inhibition of OC Marker Expression

OCI-101 has been found to inhibit the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways . This suggests its potential role in the regulation of bone metabolism.

Potential Therapeutic Applications

Given its effects on bone metabolism and osteoclast differentiation, OCI-101 may have potential therapeutic applications in the treatment of various bone disorders, including osteoporosis and osteoarthritis .

作用機序

Target of Action

1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .

Mode of Action

OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .

Biochemical Pathways

The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .

Pharmacokinetics

Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .

Result of Action

The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .

Action Environment

The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .

特性

IUPAC Name

1,3-dibenzyl-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHSLFHSJNNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325048
Record name 1,3-DIBENZYL-5-FLUOROURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibenzyl-5-fluorouracil

CAS RN

75500-02-6
Record name NSC408345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-DIBENZYL-5-FLUOROURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 2
Reactant of Route 2
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 3
Reactant of Route 3
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 4
Reactant of Route 4
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 5
Reactant of Route 5
1,3-Dibenzyl-5-fluorouracil
Reactant of Route 6
Reactant of Route 6
1,3-Dibenzyl-5-fluorouracil

Q & A

Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?

A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.

Q2: What evidence suggests that 1,3-dibenzyl-5-fluorouracil (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?

A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。